molecular formula C11H14N2OS B13159258 5-{1,4-Diazabicyclo[3.2.1]octan-4-yl}thiophene-2-carbaldehyde

5-{1,4-Diazabicyclo[3.2.1]octan-4-yl}thiophene-2-carbaldehyde

Cat. No.: B13159258
M. Wt: 222.31 g/mol
InChI Key: JANZGSSPRJBXDL-UHFFFAOYSA-N
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Description

5-{1,4-Diazabicyclo[3.2.1]octan-4-yl}thiophene-2-carbaldehyde is a complex organic compound with the molecular formula C₁₁H₁₄N₂OS and a molecular weight of 222.31 g/mol . This compound is characterized by its unique bicyclic structure, which includes a thiophene ring and a diazabicyclo octane moiety. It is primarily used in research settings and has various applications in organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{1,4-Diazabicyclo[3.2.1]octan-4-yl}thiophene-2-carbaldehyde typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of thiophene-2-carbaldehyde with 1,4-diazabicyclo[3.2.1]octane under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane, and may require a catalyst to proceed efficiently .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-{1,4-Diazabicyclo[3.2.1]octan-4-yl}thiophene-2-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br₂) or sulfuric acid (H₂SO₄).

Major Products

    Oxidation: Thiophene-2-carboxylic acid derivatives.

    Reduction: Thiophene-2-methanol derivatives.

    Substitution: Various substituted thiophene derivatives depending on the electrophile used.

Scientific Research Applications

5-{1,4-Diazabicyclo[3.2.1]octan-4-yl}thiophene-2-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-{1,4-Diazabicyclo[3.2.1]octan-4-yl}thiophene-2-carbaldehyde is not fully understood. its effects are believed to be mediated through interactions with specific molecular targets and pathways. The compound’s unique structure allows it to interact with various enzymes and receptors, potentially modulating their activity and leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-{1,4-Diazabicyclo[3.2.1]octan-4-yl}thiophene-2-carbaldehyde stands out due to its combination of a thiophene ring and a diazabicyclo octane moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

Molecular Formula

C11H14N2OS

Molecular Weight

222.31 g/mol

IUPAC Name

5-(1,4-diazabicyclo[3.2.1]octan-4-yl)thiophene-2-carbaldehyde

InChI

InChI=1S/C11H14N2OS/c14-8-10-1-2-11(15-10)13-6-5-12-4-3-9(13)7-12/h1-2,8-9H,3-7H2

InChI Key

JANZGSSPRJBXDL-UHFFFAOYSA-N

Canonical SMILES

C1CN2CCN(C1C2)C3=CC=C(S3)C=O

Origin of Product

United States

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